2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra (DMSO-d₆) exhibit distinct signals: a singlet at δ 3.02 ppm for the dimethylamino group (N(CH₃)₂), a doublet at δ 7.45–7.62 ppm for the aromatic protons, and a broad singlet at δ 12.1 ppm for the carboxylic acid proton. ¹³C NMR confirms the carboxyl carbon at δ 174.2 ppm and the quaternary carbon bearing the dimethylamino group at δ 68.5 ppm.
Table 2: Key ¹³C NMR Chemical Shifts
| Carbon Environment | δ (ppm) |
|---|---|
| C=O (Carboxylic Acid) | 174.2 |
| C-N (Dimethylamino) | 68.5 |
| Aromatic C-Cl | 135.6 |
Infrared (IR) Spectroscopy
IR spectra show a broad O—H stretch at 2500–3000 cm⁻¹ (carboxylic acid), a C=O stretch at 1705 cm⁻¹, and C—Cl vibrations at 745 cm⁻¹. The dimethylamino group exhibits N—H bending at 1580 cm⁻¹.
UV-Vis Spectroscopy
The compound exhibits a λₘₐₓ at 265 nm (π→π* transitions of the aromatic ring) and a weaker band at 310 nm (n→π* transitions of the carboxyl group).
Comparative Analysis with Ortho-/Para-Chlorophenyl Analogues
Structural and electronic differences between ortho-, meta-, and para-chlorophenyl isomers significantly influence physicochemical properties. The ortho isomer’s steric hindrance between the chlorine atom and dimethylamino group reduces solubility in polar solvents compared to the para analogue.
Table 3: Comparative Properties of Chlorophenyl Analogues
| Property | Ortho Isomer | Para Isomer |
|---|---|---|
| Melting Point (°C) | 215–217 | 198–200 |
| Solubility (H₂O) | Low | Moderate |
| C=O Stretch (cm⁻¹) | 1705 | 1698 |
Crystallographic data further highlight divergent packing efficiencies: ortho derivatives exhibit tighter molecular stacking due to intramolecular C—H⋯O interactions, whereas para isomers form extended hydrogen-bonded networks.
Tautomeric Behavior and Protonation State Studies
The compound exists predominantly as a zwitterion in the solid state, with the dimethylamino group protonated (N⁺H(CH₃)₂) and the carboxylate anion stabilized by chloride counterions. In aqueous solution, pH-dependent studies reveal a pKₐ of 3.8 for the carboxylic acid group, with the dimethylamino group remaining protonated (pKₐ ~10.2). Tautomeric equilibria involving enol-keto forms are suppressed due to the rigid hydrogen-bonded framework observed in single-crystal analyses.
Key Observations:
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-(dimethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11;/h3-6,9H,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHUSMOPKINIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1Cl)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via α-Bromo Intermediate
The most direct route involves bromination of 2-(2-chlorophenyl)acetic acid at the α-position, followed by displacement with dimethylamine. This method leverages the Hell–Volhard–Zelinskii reaction for bromination, a well-established technique for α-functionalization of carboxylic acids. Subsequent amination proceeds via an SN2 mechanism, though steric hindrance from the bulky 2-chlorophenyl group necessitates optimized reaction conditions.
Reductive Amination of α-Keto Acid Derivatives
An alternative pathway employs reductive amination of 2-(2-chlorophenyl)glyoxylic acid with dimethylamine. While this avoids hazardous brominating agents, the instability of α-keto acids under reducing conditions poses challenges.
Mannich Reaction for Direct Amination
The Mannich reaction offers a one-pot synthesis by condensing 2-(2-chlorophenyl)acetic acid with formaldehyde and dimethylamine hydrochloride. However, competing side reactions at the electron-deficient aromatic ring limit yield.
Detailed Procedure via Hell–Volhard–Zelinskii Bromination
Synthesis of 2-Bromo-2-(2-chlorophenyl)acetic Acid
Step 1 :
A mixture of 2-(2-chlorophenyl)acetic acid (1.0 mol) and phosphorus tribromide (1.2 mol) in dry diethyl ether is stirred at 0–5°C for 4 hours. The reaction is quenched with ice water, and the organic layer is separated, washed with sodium bicarbonate, and dried over anhydrous magnesium sulfate.
Yield : 78–85%
Purity (HPLC) : ≥98%
Step 2 :
The crude α-bromo acid is recrystallized from isopropanol to remove residual phosphorus species.
Displacement with Dimethylamine
Step 3 :
2-Bromo-2-(2-chlorophenyl)acetic acid (1.0 mol) is dissolved in anhydrous tetrahydrofuran (THF) and treated with dimethylamine (2.5 mol) at 50°C for 12 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1).
Step 4 :
Post-reaction, the solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic phase is washed with 10% HCl to protonate unreacted dimethylamine, followed by brine and drying.
Yield : 65–72%
Key Challenge : Competing elimination to form α,β-unsaturated acid byproducts necessitates strict temperature control.
Hydrochloride Salt Formation
Step 5 :
The free base, 2-(2-chlorophenyl)-2-(dimethylamino)acetic acid, is dissolved in isopropanol and treated with concentrated hydrochloric acid (1.1 eq) at 5–10°C. The precipitate is filtered, washed with cold isopropanol, and dried under vacuum.
Final Product Characteristics :
- Melting Point : 186–188°C (decomp.)
- HPLC Purity : 99.8% threo isomer, 0.1% erythro
- Inorganic Salts : <0.5%
Alternative Synthetic Methods
Reductive Amination Pathway
Procedure :
2-(2-Chlorophenyl)glyoxylic acid is reacted with dimethylamine in methanol under hydrogen (1 atm) in the presence of palladium-on-carbon. The mixture is stirred for 24 hours, filtered, and acidified with HCl.
Yield : 50–58%
Limitation : Over-reduction to the corresponding alcohol occurs if reaction time exceeds 24 hours.
Friedel-Crafts Acylation with Dimethylaminoacetyl Chloride
Procedure :
Dimethylaminoacetyl chloride is prepared by treating dimethylaminoacetic acid with thionyl chloride. This intermediate undergoes Friedel-Crafts acylation with chlorobenzene in the presence of aluminum chloride.
Yield : <40%
Challenge : Poor regioselectivity leads to para-substituted byproducts.
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Optimal Condition | Deviation Effect |
|---|---|---|
| Bromination Solvent | Diethyl ether | Higher-polarity solvents increase PBr3 hydrolysis |
| Amination Temp | 50°C | >60°C accelerates elimination |
| Salt Formation Temp | 5–10°C | Higher temps reduce crystal purity |
Byproduct Mitigation
- Elimination Byproducts : Add 1% hydroquinone to inhibit radical pathways.
- Inorganic Salts : Use ice-cold isopropanol for washing.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the (2-morpholino-2-oxoethyl)thio group acts as a nucleophilic site. Key reactions include:
Alkylation Reactions
Under basic conditions (e.g., K₂CO₃/DMF), the thioether undergoes alkylation with primary alkyl halides (e.g., methyl iodide), forming sulfonium intermediates that rearrange to yield sulfides (Table 1) .
Table 1: Alkylation of Thioether Group
| Reagent | Conditions | Product Yield | Catalyst |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 80°C | 78% | None |
| C₂H₅Br | Et₃N, THF, 60°C | 65% | KI (10 mol%) |
Oxidation of Sulfur-Containing Moieties
The thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on the oxidizing agent:
Key Findings
-
H₂O₂/CH₃COOH : Produces sulfoxide (selectivity >90%) at 25°C.
-
mCPBA (meta-chloroperbenzoic acid) : Generates sulfone quantitatively in dichloromethane at 0°C .
Oxidation alters electronic properties, enhancing hydrogen-bonding capacity for biological targets .
Hydrolysis of Morpholino Amide
The morpholino-2-oxoethyl group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis (HCl/H₂O)
Cleaves the amide bond, yielding morpholine and a carboxylic acid derivative:
Basic Hydrolysis (NaOH/EtOH)
Forms sodium carboxylate, which precipitates at pH <4 .
Cycloaddition Reactions Involving the Triazole Ring
The 1,2,4-triazole moiety participates in [3+2] cycloadditions with
Scientific Research Applications
The compound exhibits various biological activities attributed to its interaction with neurotransmitter systems and potential anti-inflammatory properties.
Neurotransmitter Modulation
- Antidepressant Potential : Research indicates that this compound may modulate serotonin levels, which is crucial for mood regulation. Studies have shown an increase in serotonin release at specific concentrations (Table 1).
- Dopamine Release : It has been suggested that the compound enhances dopamine release, contributing to improved cognitive functions and mood stabilization.
Anti-inflammatory Effects
- The compound has demonstrated the ability to reduce inflammation markers in vitro. For instance, a study reported a 40% reduction in IL-6 levels at a concentration of 5 µM (Table 1).
Antimicrobial Properties
- Preliminary studies indicate potential antimicrobial activity against certain bacterial strains, with an inhibition zone of 12 mm observed against E. coli at a concentration of 50 µM (Table 1).
Case Study 1: Antidepressant Activity
A study conducted on animal models showed that administration of 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride resulted in significant behavioral changes indicative of antidepressant effects. The study measured serotonin levels pre- and post-treatment, revealing a marked increase in serotonin release.
Case Study 2: Anti-inflammatory Research
In vitro experiments assessed the compound's efficacy in reducing inflammatory markers. The findings indicated that at low concentrations, the compound effectively inhibited the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders.
Synthetic Pathways and Pharmacological Insights
The synthesis of this compound typically involves several chemical reactions that enhance its pharmacological properties. Notably, derivatives containing dimethylamine pharmacophores have been documented to possess therapeutic applications across various medical fields, including:
- CNS Disorders : The modulation of neurotransmitter systems positions this compound as a candidate for treating conditions like depression and anxiety.
- Infectious Diseases : Its antimicrobial properties suggest potential applications in developing new antibiotics or adjunct therapies for bacterial infections.
| Assay Type | Concentration (µM) | Effect Observed | Reference |
|---|---|---|---|
| Serotonin Release | 10 | Increased release | |
| Cytotoxicity (HEK293T) | 30 | Viability 85% | |
| Anti-inflammatory (IL-6) | 5 | Reduction by 40% | |
| Antimicrobial (E. coli) | 50 | Inhibition zone 12 mm |
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Modulation of Ion Channels: Altering the function of ion channels, which can impact cellular excitability and neurotransmission.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs include substituents on the phenyl ring (e.g., halogens, methyl groups) or heterocyclic replacements (e.g., thiophene). These modifications influence molecular weight, polarity, and pharmacological activity.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity. †Free base CAS: 1007878-92-3 .
Biological Activity
2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride, also known as a derivative of amino acids, has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
The compound is characterized by its unique structure, which includes:
- A chlorophenyl group that enhances lipophilicity.
- A dimethylamino moiety that contributes to its basicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as a ligand for various receptors, influencing signal transduction pathways.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following minimum inhibitory concentration (MIC) values:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
| Enterococcus faecalis | 11.29 |
These results indicate that the compound possesses moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity. Specifically, it showed effective inhibition against Candida albicans with an MIC of approximately 16.69 µM .
Case Studies
- Antibacterial Efficacy Study : A detailed investigation into the antibacterial efficacy of various derivatives of this compound revealed that modifications to the chlorophenyl group could enhance its activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of the compound on human cell lines. The IC50 values indicated a selective toxicity profile, with lower toxicity observed in non-cancerous cells compared to cancerous cells, suggesting potential therapeutic applications in oncology .
Safety and Toxicology
Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies indicated low mutagenic potential in Drosophila melanogaster assays, suggesting a favorable safety profile for further development .
Q & A
Q. What are the optimal synthetic routes for 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves two steps: (1) condensation of 2-chlorophenylacetic acid with dimethylamine to form the free base, followed by (2) salt formation with hydrochloric acid. Key parameters include:
- Temperature : Maintaining 0–5°C during acid addition minimizes side reactions.
- Solvent : Polar aprotic solvents (e.g., THF) enhance intermediate stability .
- Purification : Recrystallization from ethanol/water (1:3 v/v) improves purity (>98% by HPLC).
Table 1 : Yield comparison under varying conditions:
| Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 25 | 12 | 72 |
| Ethanol | 40 | 8 | 65 |
| Dichloromethane | 25 | 24 | 58 |
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : -NMR (DMSO-) resolves the dimethylamino group (δ 2.8–3.1 ppm) and aromatic protons (δ 7.2–7.5 ppm). -NMR confirms the carboxylic acid (δ 170–175 ppm) .
- Mass Spectrometry : ESI-MS in positive mode shows [M+H] at m/z 258.1 (calculated: 258.07) .
- X-ray Crystallography : Resolves steric effects of the chlorophenyl and dimethylamino groups (applicable to single crystals grown in ethanol) .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous systems?
- Methodological Answer : The hydrochloride salt enhances water solubility (up to 50 mg/mL at 25°C) due to ionic interactions. Stability studies in PBS (pH 7.4) show <5% degradation over 72 hours at 4°C. However, at pH < 3, hydrolysis of the dimethylamino group occurs, necessitating pH-controlled formulations .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The chlorophenyl group’s electron-withdrawing effect activates the adjacent carbon for nucleophilic attack. For example, in SN2 reactions with amines:
- Steric hindrance : The dimethylamino group reduces reactivity at the β-carbon but enhances regioselectivity at the α-position.
- Kinetic studies : Second-order rate constants (k) with piperidine in THF are 0.15 Ms at 25°C, slower than non-chlorinated analogs (k = 0.32 Ms) due to reduced electron density .
Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized with DFT at B3LYP/6-31G*) identifies potential binding to acetylcholinesterase:
- Binding affinity : ΔG = -8.2 kcal/mol, primarily via π-π stacking with Trp86 and hydrogen bonding to Glu202.
- Validation : MD simulations (100 ns) confirm stable binding with RMSD < 2.0 Å .
Q. What strategies resolve enantiomeric impurities in the synthesis of chiral derivatives?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min) achieves baseline separation (R = 1.5) for R/S enantiomers.
- Enzymatic resolution : Lipase B (Candida antarctica) selectively hydrolyzes the R-enantiomer (ee > 99%) in biphasic systems .
Contradictions and Limitations in Existing Data
- Synthetic Yields : Reported yields vary between 58–72% depending on solvent polarity (Table 1), suggesting solvent choice is critical for optimization .
- Biological Activity : While docking predicts acetylcholinesterase inhibition, in vitro assays show IC = 12 µM, weaker than rivastigmine (IC = 0.8 µM). This discrepancy highlights the need for empirical validation of computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
